molecular formula C16H10F3N3O2 B12067049 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid

Cat. No.: B12067049
M. Wt: 333.26 g/mol
InChI Key: AGOZGNSQFLJGFM-UHFFFAOYSA-N
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Description

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

In industrial production, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

The molecular pathways affected by the compound include the inhibition of signaling pathways such as the NF-kB pathway, which is involved in inflammation and immune responses. By modulating these pathways, the compound can exert anti-inflammatory and immunomodulatory effects .

Properties

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)14-9-22(21-20-14)13-6-4-10(5-7-13)15(23)24/h1-9H,(H,23,24)

InChI Key

AGOZGNSQFLJGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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